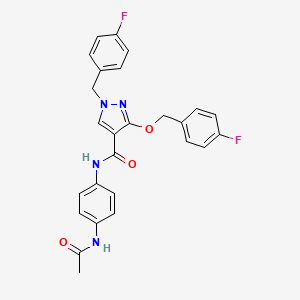

1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has been studied for its potential as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Properties

1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione has been studied for its potential in pharmacological applications. A study by Eguchi et al. (1991) synthesized variants of this compound to investigate their hypotensive activities, finding that certain substitutions significantly enhanced activity. For instance, a compound with 2-(1-piperidinyl)ethyl substitution showed 23 times more potency than papaverine, highlighting its potential in vascular relaxation applications (Eguchi et al., 1991).

Catalytic Synthesis Techniques

The synthesis of quinazoline-2,4(1H,3H)-diones, including derivatives like this compound, has been a focus of research to improve efficiency and sustainability. Patil et al. (2008) and Mizuno et al. (2007) developed methods using cesium carbonate and carbon dioxide, respectively, for the efficient synthesis of these compounds. These techniques are important for producing key intermediates in drug synthesis, such as Prazosin and Doxazosin (Patil et al., 2008), (Mizuno et al., 2007).

Antimicrobial and Cytotoxic Properties

Research by El‐Sabbagh et al. (2010) and Deady et al. (2003) explored the antimicrobial and cytotoxic properties of quinazoline derivatives. These studies indicate the potential of these compounds in treating microbial infections and in cancer therapy. For example, certain derivatives showed significant activity against Gram-positive and negative bacteria and exhibited cytotoxicity against liver carcinoma cells (El‐Sabbagh et al., 2010), (Deady et al., 2003).

Herbicide Development

In the field of agriculture, He et al. (2020) discovered that certain quinazoline-2,4(1H,3H)-dione hybrids show potent inhibition against 4-Hydroxyphenylpyruvate dioxygenase, a key target in herbicide development. These compounds demonstrated excellent herbicidal activity against various weeds, suggesting their use in resistant weed control (He et al., 2020).

Green Chemistry Approaches

Vessally et al. (2017) highlighted the importance of green chemistry in the synthesis of quinazoline-2,4(1H,3H)-diones. They emphasized the need for environmentally friendly and sustainable methods, considering the wide application of these compounds in the pharmaceutical industry (Vessally et al., 2017).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 2-chlorobenzylamine with 3,4-dimethoxybenzaldehyde to form the corresponding Schiff base, which is then cyclized with anthranilic acid to yield the target compound.", "Starting Materials": [ "2-chlorobenzylamine", "3,4-dimethoxybenzaldehyde", "anthranilic acid", "acetic anhydride", "sodium acetate", "ethanol", "diethyl ether", "petroleum ether" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine (1.0 equiv) and 3,4-dimethoxybenzaldehyde (1.2 equiv) in ethanol and add a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-3 hours to form the corresponding Schiff base.", "Step 2: Filter the precipitate and wash it with diethyl ether. Dry the product under vacuum to obtain the Schiff base as a yellow solid.", "Step 3: Dissolve the Schiff base (1.0 equiv) and anthranilic acid (1.2 equiv) in ethanol and add a catalytic amount of acetic acid. Heat the mixture under reflux for 6-8 hours to cyclize the Schiff base and form the target compound.", "Step 4: Cool the reaction mixture to room temperature and filter the precipitate. Wash the product with diethyl ether and dry it under vacuum to obtain the target compound as a yellow solid.", "Step 5: Purify the product by recrystallization from petroleum ether to obtain pure 1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione." ] } | |

| 899922-83-9 | |

Molekularformel |

C23H19ClN2O4 |

Molekulargewicht |

422.87 |

IUPAC-Name |

1-[(2-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)quinazoline-2,4-dione |

InChI |

InChI=1S/C23H19ClN2O4/c1-29-20-12-11-16(13-21(20)30-2)26-22(27)17-8-4-6-10-19(17)25(23(26)28)14-15-7-3-5-9-18(15)24/h3-13H,14H2,1-2H3 |

InChI-Schlüssel |

AGVDSFYCZYCKNF-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

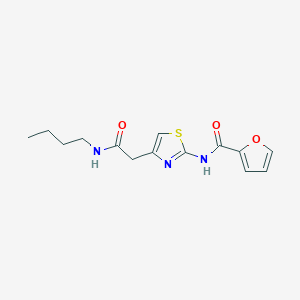

![Methyl 5-([(2-furylmethyl)amino]methyl)-2-furoate hydrochloride](/img/structure/B2689845.png)

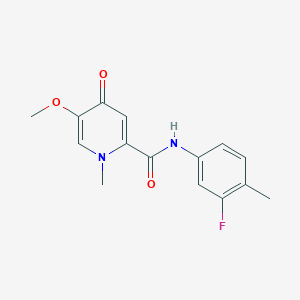

![7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2689847.png)

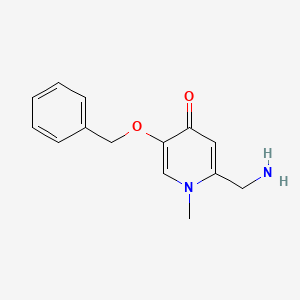

![(1R,5S,6R)-6-Acetyl-3-benzyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2689850.png)

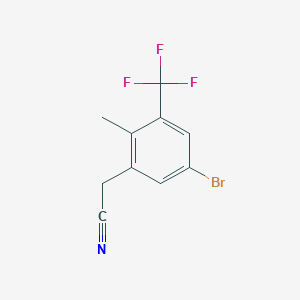

![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2689856.png)

![N-ethyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2689862.png)

![(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2689863.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrol-3(2H)-one](/img/structure/B2689864.png)